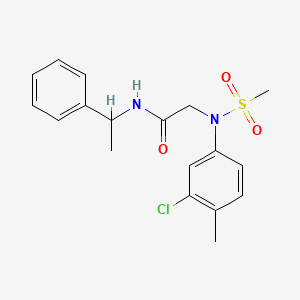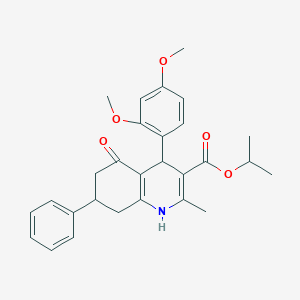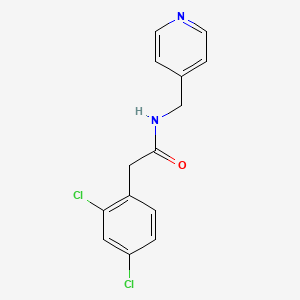![molecular formula C13H12ClNO3 B5210484 N-[2-(4-chlorophenoxy)ethyl]-2-furamide](/img/structure/B5210484.png)
N-[2-(4-chlorophenoxy)ethyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenoxy)ethyl]-2-furamide, also known as furamidine or DB75, is a synthetic compound that belongs to the family of diamidines. Furamidine has been extensively studied for its potential use as an antiprotozoal agent due to its ability to inhibit the growth of a variety of protozoan pathogens, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania spp.
Mecanismo De Acción
Furamidine exerts its antiprotozoal activity by binding to the DNA of the parasite and preventing its replication. Specifically, N-[2-(4-chlorophenoxy)ethyl]-2-furamide binds to the minor groove of the DNA helix, causing it to become distorted and preventing the binding of proteins necessary for DNA replication. This ultimately leads to the death of the parasite.
Biochemical and Physiological Effects:
Furamidine has been shown to have low toxicity in mammalian cells, making it a promising candidate for further development as an antiprotozoal agent. However, it has been shown to have some toxic effects on the liver and kidneys at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(4-chlorophenoxy)ethyl]-2-furamide is its broad-spectrum activity against a variety of protozoan pathogens. Additionally, it has low toxicity in mammalian cells, making it a promising candidate for further development as an antiprotozoal agent. However, one limitation of N-[2-(4-chlorophenoxy)ethyl]-2-furamide is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on N-[2-(4-chlorophenoxy)ethyl]-2-furamide should focus on improving its solubility and bioavailability, as well as investigating its potential use as a treatment for other diseases, such as cancer. Additionally, further studies are needed to determine the optimal dosage and administration route for N-[2-(4-chlorophenoxy)ethyl]-2-furamide in vivo. Finally, research should also investigate the potential for the development of resistance to N-[2-(4-chlorophenoxy)ethyl]-2-furamide in protozoan pathogens.
Métodos De Síntesis
Furamidine is synthesized by reacting 2-furancarboxaldehyde with 4-chlorophenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with an acid to form the final compound, N-[2-(4-chlorophenoxy)ethyl]-2-furamide.
Aplicaciones Científicas De Investigación
Furamidine has been extensively studied for its potential use as an antiprotozoal agent. It has been shown to be effective against a variety of protozoan pathogens, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania spp. Furamidine has also been investigated as a potential treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c14-10-3-5-11(6-4-10)17-9-7-15-13(16)12-2-1-8-18-12/h1-6,8H,7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXYCBSKHUCWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49733372 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(4-chlorophenoxy)ethyl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5210415.png)
![dimethyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5210422.png)
![3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5210428.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-methoxybenzamide](/img/structure/B5210434.png)

![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5210448.png)

![N-allyl-2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5210464.png)

![1-ethoxy-3-[3-(4-fluorophenoxy)propoxy]benzene](/img/structure/B5210476.png)
![9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5210487.png)

